molecular formula C9H13NO2 B143833 ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 2199-51-1

ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No. B143833
Key on ui cas rn: 2199-51-1
M. Wt: 167.2 g/mol
InChI Key: QWSFDUPEOPMXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06710067B2

Procedure details

Dimethylformamide (322 g) and dichloromethane (3700 mL) were cooled in an ice bath to 4° C. and phosphorus oxychloride (684 g) was added with stirring. Solid 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (670 g) was slowly added in aliquots over 15 minutes. The maximum temperature reached was 18° C. The mixture was heated to reflux for one hour, cooled to 10° C. in an ice bath and 1.6 L of ice water was rapidly added with vigorous stirring. The temperature increased to 15° C. 10 N Hydrochloric acid (1.6 L) was added with vigorous stirring. The temperature increased to 22° C. The mixture was allowed to stand for 30 minutes and the layers allowed to separate. The temperature reached a maximum of 40° C. The aqueous layer was adjusted to pH 12-13 with 10 N potassium hydroxide (3.8 L) at a rate that allowed the temperature to reach and remain at 55° C. during the addition. After the addition was complete the mixture was cooled to 10° C. and stirred for 1 hour. The solid was collected by vacuum filtration and washed four times with water to give 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (778 g, 100% yield) as a yellow solid. 1H-NMR (DMSO-d6) δ1.25 (t, 3H, CH3), 2.44, 2.48 (2×s, 2×3H, 2×CH3), 4.16 (q, 2H, CH2), 9.59 (s, 1H, CHO), 12.15 (br s, 1H, NH). MS m/z 195 [M+1].
Quantity
322 g
Type
reactant
Reaction Step One
Quantity
3700 mL
Type
solvent
Reaction Step One
Quantity
684 g
Type
reactant
Reaction Step Two
Quantity
670 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1.6 L
Type
reactant
Reaction Step Four
Quantity
1.6 L
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].P(Cl)(Cl)(Cl)=O.[CH2:11]([O:13][C:14]([C:16]1[C:20]([CH3:21])=[CH:19][NH:18][C:17]=1[CH3:22])=[O:15])[CH3:12].Cl>ClCCl>[CH2:11]([O:13][C:14]([C:16]1[C:20]([CH3:21])=[C:19]([CH:3]=[O:4])[NH:18][C:17]=1[CH3:22])=[O:15])[CH3:12]

Inputs

Step One
Name
Quantity
322 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
3700 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
684 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
670 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(NC=C1C)C
Step Four
Name
ice water
Quantity
1.6 L
Type
reactant
Smiles
Step Five
Name
Quantity
1.6 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached was 18° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The temperature increased to 15° C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature increased to 22° C
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
a maximum of 40° C
ADDITION
Type
ADDITION
Details
remain at 55° C. during the addition
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 10° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed four times with water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)C1=C(NC(=C1C)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 778 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.